molecular formula C17H26N2O3 B2427653 tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate CAS No. 1387534-23-7

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate

Cat. No. B2427653
CAS RN: 1387534-23-7
M. Wt: 306.406
InChI Key: SVYQZOCFBBXQCF-UHFFFAOYSA-N
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Description

The compound is a type of carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, biocides, and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through various methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of amines with carbon dioxide and halides .


Molecular Structure Analysis

The molecular structure of carbamates typically consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group . The exact structure of “tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate” could not be found.


Chemical Reactions Analysis

Carbamates participate in a variety of chemical reactions. They can be activated by certain groups for the addition of nucleophiles and can be cleaved by acid treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. They can range from volatile liquids to crystalline solids.

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Medicinal Chemistry

Tert-butyl carbamates, such as this compound, are used as intermediates in the synthesis of various organic compounds. They play a significant role in medicinal chemistry, showcasing the role of tert-butyl carbamates in the development of biologically active compounds.

Synthesis of Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been isolated from plants, bacteria, and fungi, and are significant as a scaffold in the synthesis of biologically active natural products .

Synthesis of Jaspine B

The compound can also be used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate of the natural product jaspine B . Jaspine B was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .

Antibacterial Activity

As mentioned earlier, the compound is used in the synthesis of Ceftolozane . Ceftolozane has strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa , making it a valuable compound in the fight against bacterial infections.

Synthesis of Other Antibiotics

In addition to Ceftolozane, the compound can also be used in the synthesis of other antibiotics . This makes it a versatile compound in the field of medicinal chemistry and drug development.

Safety and Hazards

Carbamates, depending on their specific structure and application, can present various safety and health hazards. Some carbamates are used as pesticides and can be harmful or fatal if swallowed or absorbed through the skin .

Future Directions

The future directions of carbamate research and development could involve the synthesis of new carbamate compounds with improved properties and applications, as well as the development of safer and more effective methods for their synthesis .

properties

IUPAC Name

tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQZOCFBBXQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate

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